molecular formula C13H14N4S B1448109 5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine CAS No. 1395492-57-5

5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine

Cat. No. B1448109
CAS RN: 1395492-57-5
M. Wt: 258.34 g/mol
InChI Key: DOHCDQRTVBTZGO-UHFFFAOYSA-N
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Description

The compound “5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is also known as 1, 3-diazole .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine, particularly those synthesized through microwave-assisted methods, exhibit moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This suggests potential applications in developing new antibacterial agents (Darekar, Karale, Akolkar, & Burungale, 2020).

Antiviral Agents

Another significant application is in the field of antiviral drug development. Derivatives of 5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine have been investigated for their potential as broad-spectrum antiviral agents. These compounds have shown promising results against various viruses, including HIV-1, HCV, SSPE, and H1N1, highlighting their potential in treating viral infections (Eldebss, Farag, Abdulla, & Arafa, 2015).

Antitumor Activity

In the realm of cancer research, novel derivatives of 5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine have been synthesized and evaluated for their antitumor properties. These compounds have been tested against various cancer cell lines, such as colon, breast, and cervical cancer, and some have shown significant cytotoxic activity, indicating potential applications in cancer therapy (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).

Corrosion Inhibition

The compound and its derivatives have also been explored for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. Studies have demonstrated that these compounds can form protective layers on metal surfaces, potentially useful in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

properties

IUPAC Name

5-(3-ethylbenzimidazol-5-yl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-17-7-15-10-5-4-9(6-11(10)17)12-8(2)16-13(14)18-12/h4-7H,3H2,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHCDQRTVBTZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)C3=C(N=C(S3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine
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5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine
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5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine
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5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine
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